5-Methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzyl azide with propargyl aldehyde in the presence of a copper catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 5-Methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-Methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-Methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1H-1,2,3-triazole-4-carbaldehyde: Lacks the 2-methylphenylmethyl group.
1-[(2-Methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde: Lacks the 5-methyl group.
5-Methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid: Oxidized form of the aldehyde.
Uniqueness
5-Methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both the 5-methyl and 2-methylphenylmethyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-methyl-1-[(2-methylphenyl)methyl]triazole-4-carbaldehyde |
InChI |
InChI=1S/C12H13N3O/c1-9-5-3-4-6-11(9)7-15-10(2)12(8-16)13-14-15/h3-6,8H,7H2,1-2H3 |
InChI Key |
OLAHGSNJHREPCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=N2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.